molecular formula C36H33N5O5 B14026613 (S)-DMT-glycidol-A(Bz)

(S)-DMT-glycidol-A(Bz)

Cat. No.: B14026613
M. Wt: 615.7 g/mol
InChI Key: NZLGUIHHZARULF-LJAQVGFWSA-N
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Description

(S)-DMT-glycidol-A(Bz) is a chiral compound with significant potential in various scientific fields. The compound’s structure includes a glycidol moiety, which is an epoxide, and a benzyl group, making it a versatile intermediate in organic synthesis. Its chiral nature allows for enantioselective reactions, which are crucial in the development of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-DMT-glycidol-A(Bz) typically involves the reaction of (S)-glycidol with a benzyl-protected amine. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the glycidol and facilitate the nucleophilic attack on the benzyl-protected amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of (S)-DMT-glycidol-A(Bz) may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-DMT-glycidol-A(Bz) undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at 0°C to room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) in ethanol or water.

Major Products

The major products formed from these reactions include diols, amino alcohols, and thioethers, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-DMT-glycidol-A(Bz) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-DMT-glycidol-A(Bz) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    ®-DMT-glycidol-A(Bz): The enantiomer of (S)-DMT-glycidol-A(Bz), which may have different biological activities and selectivity.

    Glycidol: A simpler epoxide that lacks the benzyl group, used in various chemical syntheses.

    Benzyl glycidyl ether: Similar structure but lacks the chiral center, used as a reactive diluent in epoxy resins.

Uniqueness

(S)-DMT-glycidol-A(Bz) is unique due to its chiral nature and the presence of both an epoxide and a benzyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of enantioselective compounds. Its ability to interact selectively with biological targets makes it a valuable compound in drug development and other scientific research areas.

Properties

Molecular Formula

C36H33N5O5

Molecular Weight

615.7 g/mol

IUPAC Name

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]purin-6-yl]benzamide

InChI

InChI=1S/C36H33N5O5/c1-44-30-17-13-27(14-18-30)36(26-11-7-4-8-12-26,28-15-19-31(45-2)20-16-28)46-22-29(42)21-41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-9-5-3-6-10-25/h3-20,23-24,29,42H,21-22H2,1-2H3,(H,37,38,40,43)/t29-/m0/s1

InChI Key

NZLGUIHHZARULF-LJAQVGFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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